molecular formula C11H13FO2 B14772189 (2-(Cyclopropylmethoxy)-5-fluorophenyl)methanol

(2-(Cyclopropylmethoxy)-5-fluorophenyl)methanol

Cat. No.: B14772189
M. Wt: 196.22 g/mol
InChI Key: YOADPCCYZJSPFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(Cyclopropylmethoxy)-5-fluorophenyl)methanol is an organic compound with the molecular formula C10H11FO2 It is characterized by the presence of a cyclopropylmethoxy group and a fluorine atom attached to a phenyl ring, with a methanol group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Cyclopropylmethoxy)-5-fluorophenyl)methanol can be achieved through several synthetic routes. One common method involves the reaction of 2-(cyclopropylmethoxy)-5-fluorobenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol. The reaction typically proceeds under mild conditions, resulting in the reduction of the aldehyde group to a primary alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and solvents, as well as reaction conditions, may be optimized for cost-effectiveness and yield. Catalysts and continuous flow reactors may be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(2-(Cyclopropylmethoxy)-5-fluorophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to an aldehyde or carboxylic acid using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) or KMnO4 in aqueous solution.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 2-(Cyclopropylmethoxy)-5-fluorobenzaldehyde or 2-(Cyclopropylmethoxy)-5-fluorobenzoic acid.

    Reduction: Various reduced derivatives depending on the specific conditions.

    Substitution: Substituted phenyl derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

(2-(Cyclopropylmethoxy)-5-fluorophenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-(Cyclopropylmethoxy)-5-fluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom and the cyclopropylmethoxy group can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (2-(Cyclopropylmethoxy)-4-ethylphenyl)methanol: Similar structure with an ethyl group instead of a fluorine atom.

    (2-(Cyclopropylmethoxy)phenyl)methanol: Lacks the fluorine atom on the phenyl ring.

Uniqueness

(2-(Cyclopropylmethoxy)-5-fluorophenyl)methanol is unique due to the presence of both the cyclopropylmethoxy group and the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

[2-(cyclopropylmethoxy)-5-fluorophenyl]methanol

InChI

InChI=1S/C11H13FO2/c12-10-3-4-11(9(5-10)6-13)14-7-8-1-2-8/h3-5,8,13H,1-2,6-7H2

InChI Key

YOADPCCYZJSPFL-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)F)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.